molecular formula C11H20N2O3 B13895856 tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate

tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate

Cat. No.: B13895856
M. Wt: 228.29 g/mol
InChI Key: AMAPJMDITRSEMN-MRVPVSSYSA-N
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Description

tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is a chemical compound with the molecular formula C11H20N2O3. It is commonly used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azepanone derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, revealing the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is unique due to its azepanone ring, which imparts specific chemical properties and reactivity. This structural feature makes it particularly useful in the synthesis of complex molecules and biologically active compounds .

Biological Activity

tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the synthesis of biologically active molecules and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
IUPAC Name: this compound
InChI Key: AMAPJMDITRSEMN-MRVPVSSYSA-N

The biological activity of this compound is largely attributed to its role as a protecting group in organic synthesis. This compound can shield amine functionalities from unwanted reactions, allowing for selective reactions during the synthesis of complex molecules. Upon completion of reactions, the tert-butyl group can be removed under mild acidic conditions, revealing the active amine.

Biological Applications

  • Pharmaceutical Synthesis : The compound is utilized as an intermediate in the development of various pharmaceuticals. Its ability to act as a protecting group makes it valuable in synthesizing compounds that require specific functional groups to remain unreacted during certain stages of synthesis .
  • Agrochemical Development : It is also employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that require complex molecular architectures.
  • Research on Neurodegenerative Diseases : Recent studies have explored its potential role in treating neurodegenerative diseases like Alzheimer's disease. For instance, compounds structurally related to this compound have shown promise as inhibitors of enzymes involved in amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .

Case Study 1: Amyloid Beta Aggregation Inhibition

A study investigated the effects of similar carbamate derivatives on amyloid beta (Aβ) aggregation. It was found that these derivatives could inhibit β-secretase activity and reduce Aβ levels in vitro. The study highlighted that such compounds might offer protective effects against neuroinflammation induced by Aβ aggregates .

Case Study 2: Synthesis and Evaluation

In another research effort, this compound was synthesized and evaluated for its biological activity. The results indicated that modifications to the azepane ring could enhance its interaction with biological targets, suggesting avenues for developing more potent derivatives.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound228.29 g/molProtecting group; potential neuroprotective effects
tert-butyl N-(2-hydroxyethyl)carbamate202.27 g/molUsed as a stabilizing agent in various syntheses
tert-butyl N-(4-hydroxyphenyl)carbamate218.27 g/molExhibits antioxidant properties

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-9(14)12-7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

AMAPJMDITRSEMN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)NC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(=O)NC1

Origin of Product

United States

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